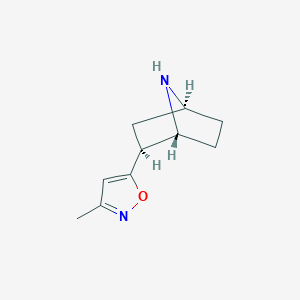

エピボキシジン

説明

(+-)-Epiboxidine, also known as (+-)-Epiboxidine, is a useful research compound. Its molecular formula is C10H14N2O.ClH and its molecular weight is 178.23 g/mol. The purity is usually 95%.

The exact mass of the compound (+-)-Epiboxidine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Isoxazoles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (+-)-Epiboxidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (+-)-Epiboxidine including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

神経学的研究

エピボキシジンは、神経ニコチン性アセチルコリン受容体の部分的アゴニストとして作用する化学化合物であり、α3β4およびα4β2の両方のサブタイプに結合します . これらの受容体の機能と様々な神経学的状態における役割を理解するために、神経学的研究で使用されています .

鎮痛剤研究

エピボキシジンは、モルヒネよりも約200倍強力な鎮痛剤である、強力なカエル由来アルカロイドのエピバチジンの毒性が低い類似体として開発されました . そのため、疼痛管理と新しい鎮痛剤の開発に関連する研究で使用されます .

毒性研究

エピバチジンと比較して効力と毒性が低下しているにもかかわらず、エピボキシジン自体は、人間に使用するための薬剤として開発するには、毒性が強すぎます . そのため、その効果を理解し、より安全な類似体を開発するために、毒性研究で使用されています .

薬剤開発

エピボキシジンは、より安全で臨床開発の可能性が高い新しい類似体を導き出すための親化合物として使用されます . これは、製薬研究における重要な化合物となっています .

結合親和性研究

エピボキシジンとその類似体は、神経ニコチン性アセチルコリン受容体への結合親和性を理解するための研究で使用されてきました . これらの研究は、これらの受容体を標的とする薬剤の開発において非常に重要です

作用機序

Target of Action

Epiboxidine acts as a partial agonist at neural nicotinic acetylcholine receptors . It binds to both the α3β4 and the α4β2 subtypes . These receptors play a crucial role in the transmission of signals in the nervous system.

Mode of Action

As a partial agonist, epiboxidine can bind to its target receptors and mimic the action of the natural ligand, acetylcholine, to a certain extent . This interaction results in the activation of these receptors, leading to changes in the flow of ions across the cell membrane and subsequent signal transmission .

Biochemical Pathways

Given its action on nicotinic acetylcholine receptors, it is likely to influence pathways involving cholinergic neurotransmission .

Result of Action

The activation of nicotinic acetylcholine receptors by epiboxidine can lead to various cellular effects, depending on the specific subtype of receptor and its location in the body . For instance, activation of these receptors in the nervous system can influence neuronal signaling .

Action Environment

The action, efficacy, and stability of epiboxidine can be influenced by various environmental factors. These may include the presence of other substances that can interact with the same receptors, the pH of the environment, and the presence of enzymes that can metabolize the compound .

将来の方向性

Despite its decreased potency and toxicity compared to epibatidine, epiboxidine itself is still too toxic to be developed as a drug for use in humans. It is used in scientific research and as a parent compound to derive newer analogues which may be safer and have greater potential for clinical development .

生化学分析

Biochemical Properties

Epiboxidine plays a significant role in biochemical reactions by interacting with neural nicotinic acetylcholine receptors. It binds to both the α3β4 and the α4β2 subtypes, acting as a partial agonist. This interaction modulates the activity of these receptors, which are involved in neurotransmission. The binding of epiboxidine to these receptors can influence the release of neurotransmitters, thereby affecting neural communication and potentially providing analgesic effects .

Cellular Effects

Epiboxidine has notable effects on various types of cells and cellular processes. It influences cell function by modulating nicotinic acetylcholine receptors, which are critical for cell signaling pathways. The activation of these receptors by epiboxidine can lead to changes in gene expression and cellular metabolism. For instance, the compound’s interaction with α4β2 receptors can affect the release of neurotransmitters, thereby influencing neuronal activity and potentially altering pain perception .

Molecular Mechanism

The molecular mechanism of action of epiboxidine involves its binding interactions with nicotinic acetylcholine receptors. As a partial agonist, epiboxidine binds to the α3β4 and α4β2 subtypes of these receptors, leading to their activation. This activation can result in the modulation of ion channels and subsequent changes in cellular ion flux. Additionally, epiboxidine’s binding to these receptors can influence enzyme activity and gene expression, contributing to its overall biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of epiboxidine can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that epiboxidine can maintain its activity over a certain period, but its effects may diminish as the compound degrades. Long-term exposure to epiboxidine in in vitro or in vivo studies has been observed to impact cellular function, including changes in receptor sensitivity and neurotransmitter release .

Dosage Effects in Animal Models

The effects of epiboxidine vary with different dosages in animal models. At lower doses, epiboxidine can act as an effective analgesic by modulating nicotinic acetylcholine receptors. At higher doses, the compound may exhibit toxic or adverse effects. Threshold effects have been observed, where the analgesic benefits of epiboxidine are maximized at specific dosages, while higher doses can lead to toxicity and negative side effects .

Metabolic Pathways

Epiboxidine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound’s metabolism can affect its potency and duration of action. Enzymes involved in the metabolism of epiboxidine can modulate its effects on metabolic flux and metabolite levels. Understanding these pathways is crucial for optimizing the therapeutic potential of epiboxidine and minimizing its toxicity .

Transport and Distribution

The transport and distribution of epiboxidine within cells and tissues are critical for its activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can influence the localization and accumulation of epiboxidine in specific tissues, thereby affecting its overall efficacy and safety. The distribution of epiboxidine within the body is an important factor in determining its therapeutic potential .

Subcellular Localization

Epiboxidine’s subcellular localization plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. This localization can influence the interaction of epiboxidine with its target receptors and other biomolecules, thereby modulating its biochemical effects. Understanding the subcellular distribution of epiboxidine is essential for elucidating its mechanism of action .

特性

IUPAC Name |

5-[(1R,2S,4S)-7-azabicyclo[2.2.1]heptan-2-yl]-3-methyl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-6-4-10(13-12-6)8-5-7-2-3-9(8)11-7/h4,7-9,11H,2-3,5H2,1H3/t7-,8-,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEEFPQBPVBFCSD-XHNCKOQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)C2CC3CCC2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NOC(=C1)[C@H]2C[C@@H]3CC[C@H]2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20172258 | |

| Record name | (+/-)-Epiboxidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20172258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188895-96-7 | |

| Record name | Epiboxidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=188895-96-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+-)-Epiboxidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188895967 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+/-)-Epiboxidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20172258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EPIBOXIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XI646L2ARJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

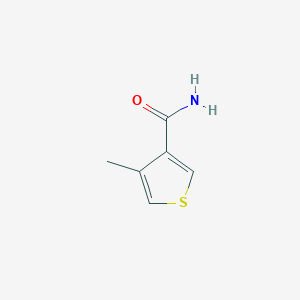

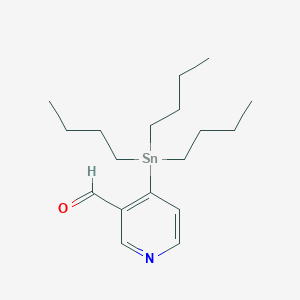

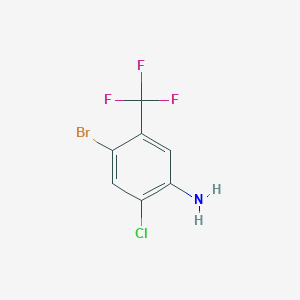

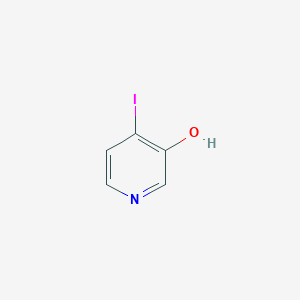

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(S)-6-Chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide](/img/structure/B63090.png)

![9-(2-Fluorophenyl)-7-hydroxy-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one](/img/structure/B63106.png)

![Methyl difluoro{1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethoxy}acetate](/img/structure/B63108.png)

![6-Methyl-5-azaspiro[2.4]heptan-1-amine](/img/structure/B63113.png)